

# Unraveling the Chemical Identity of Carvedilol's M8 Metabolite: A Technical Overview

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## Compound of Interest

Compound Name: M8 metabolite of Carvedilol-d5

Cat. No.: B12403492

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Despite extensive investigation, the precise chemical structure of the M8 metabolite of Carvedilol, and by extension its deuterated form (Carvedilol-d5), remains elusive in publicly accessible scientific literature. While a reference standard for a "Carvedilol Metabolite M8" is commercially available with a molecular formula of  $C_{12}H_{19}NO_4$ , detailed structural elucidation data, such as that from Nuclear Magnetic Resonance (NMR) or extensive Mass Spectrometry (MS) fragmentation analysis, is not readily available. This significant information gap precludes the creation of a comprehensive technical guide as requested.

The molecular formula  $C_{12}H_{19}NO_4$  strongly suggests that the M8 metabolite is a product of a significant structural modification of the parent Carvedilol molecule ( $C_{24}H_{26}N_2O_4$ ), likely involving the cleavage of the carbazole moiety and a portion of the side chain. Without the confirmed chemical structure, any attempt to provide in-depth technical information, including experimental protocols for its synthesis or analysis and detailed signaling pathway diagrams, would be speculative and not meet the rigorous standards required for a scientific audience.

## The Known Metabolic Landscape of Carvedilol

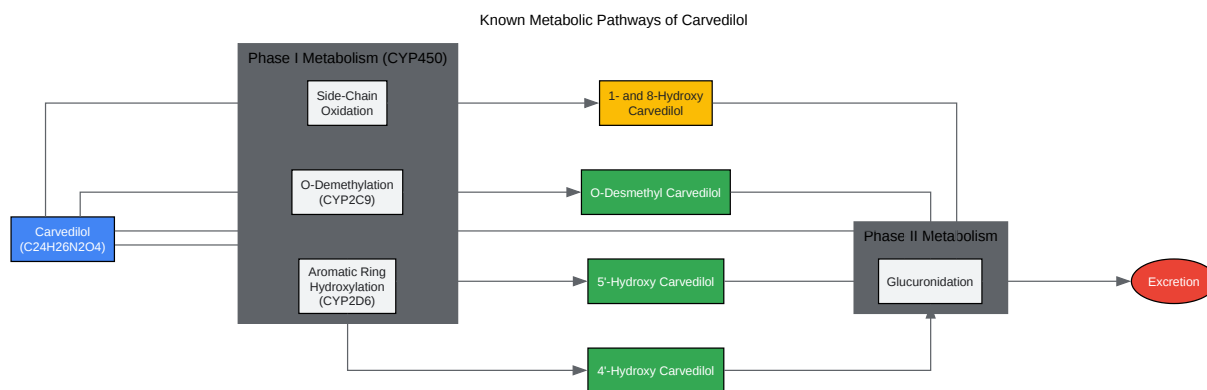
Carvedilol undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. The major established metabolic pathways include:

- **Aromatic Ring Hydroxylation:** This process leads to the formation of the 4'-hydroxyphenyl and 5'-hydroxyphenyl metabolites. The 4'-hydroxyphenyl metabolite is particularly noteworthy

as it is reported to be approximately 13 times more potent in its  $\beta$ -blocking activity than the parent compound.

- O-Demethylation: This pathway results in the formation of the O-desmethyl metabolite.
- Side-Chain Oxidation: Hydroxylation can also occur on the alkyl side chain, leading to metabolites such as 1- and 8-hydroxycarvedilol.
- Glucuronidation and Sulfation: The parent drug and its phase I metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate their excretion.

These known metabolic transformations are summarized in the metabolic pathway diagram below.



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Caption: A diagram illustrating the primary Phase I and Phase II metabolic pathways of Carvedilol.

## The Unresolved Structure of the M8 Metabolite

The significant discrepancy between the molecular formula of the M8 metabolite (C<sub>12</sub>H<sub>19</sub>NO<sub>4</sub>) and Carvedilol points towards a metabolic pathway that involves the cleavage of the ether linkage connecting the carbazole ring to the propanolamine side chain. However, the exact point of cleavage and the subsequent modifications to the resulting fragment are unknown.

To definitively determine the structure of the M8 metabolite, the following experimental data would be required:

- **High-Resolution Mass Spectrometry (HR-MS):** To confirm the elemental composition and provide accurate mass measurements of the metabolite and its fragments.
- **Tandem Mass Spectrometry (MS/MS):** To elucidate the fragmentation pattern, which can provide crucial information about the connectivity of atoms within the molecule.
- **1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:** Including <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, and HMBC experiments, which are essential for unambiguously determining the complete chemical structure and stereochemistry.
- **Chemical Synthesis:** The synthesis of the proposed structure and comparison of its analytical data (MS and NMR) with that of the isolated metabolite would provide the ultimate confirmation.

In conclusion, while the metabolism of Carvedilol has been studied, the specific identity of the M8 metabolite remains an open question in the public domain. Without access to the primary research that led to the isolation and characterization of this metabolite, a detailed and accurate technical guide on its chemical structure and properties cannot be provided. Further research and the publication of detailed structural elucidation data are necessary to fully understand the complete metabolic fate of Carvedilol.

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